Gitogenin

描述

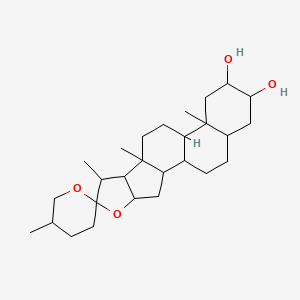

Gitogenin is a natural steroidal saponin primarily isolated from plants such as Tribulus longipetalus and fenugreek (Trigonella foenum-graecum). It is known for its diverse pharmacological properties, including antihypertensive, anti-inflammatory, and potential anticancer activities .

准备方法

合成路线和反应条件: 吉托根宁可以通过水解从植物中发现的糖苷前体合成。该过程通常涉及植物材料的提取,然后使用酸性或酶促方法水解以释放苷元吉托根宁 .

工业生产方法: 吉托根宁的工业生产涉及从植物来源的大规模提取。该过程包括:

提取: 植物材料经受溶剂提取以获得粗皂苷。

水解: 粗皂苷使用酸或酶水解以产生吉托根宁。

纯化: 水解产物使用色谱技术纯化以分离吉托根宁.

反应类型:

氧化: 吉托根宁可以进行氧化反应形成各种氧化衍生物。

还原: 还原反应可以将吉托根宁转化为其还原形式。

取代: 吉托根宁可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应。

主要产物:

氧化: 吉托根宁的氧化衍生物。

还原: 吉托根宁的还原形式。

取代: 具有各种官能团的取代衍生物

科学研究应用

作用机制

吉托根宁通过多种机制发挥其作用:

相似化合物的比较

吉托根宁经常与其他甾体皂苷进行比较,例如薯蓣皂苷元、菝葜皂苷元和山药皂苷元。虽然所有这些化合物都具有相似的结构特征,但吉托根宁在其对特定酶的选择性抑制及其有效的降血压作用方面是独一无二的 .

类似化合物:

- 薯蓣皂苷元

- 菝葜皂苷元

- 山药皂苷元

生物活性

Gitogenin is a steroidal sapogenin, a type of triterpenoid compound found in various plant species, notably in members of the Allium and Trigonella genera. It has garnered interest in the scientific community due to its potential biological activities, including antibacterial, antifungal, antioxidant properties, and its role in traditional medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a steroidal saponin with the molecular formula and a specific structure that contributes to its biological activities. The structural characteristics include:

- Steroidal Backbone : The core structure is typical of steroidal compounds, which influences its interaction with biological membranes and receptors.

- Glycosylation : this compound can exist in glycosylated forms, which may enhance its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.64 g/mol |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study indicated that extracts containing this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Antifungal Activity

This compound has also been studied for its antifungal properties. It has shown effectiveness against certain fungal pathogens, making it a candidate for further exploration as a natural antifungal agent.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrates the ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress-related diseases.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial activity of this compound against clinical isolates.

- Findings : this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Antioxidant Study :

- Objective : Assessing the antioxidant potential using DPPH radical scavenging assay.

- Results : this compound showed a dose-dependent increase in radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of S. aureus | |

| Antifungal | Activity against Candida spp. | |

| Antioxidant | Free radical scavenging |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows this compound to integrate into microbial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : this compound may inhibit key enzymes involved in microbial metabolism.

- Free Radical Scavenging : By donating electrons, this compound neutralizes free radicals, thus preventing cellular damage.

属性

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCXELAAYFYCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-96-6, 6811-13-8 | |

| Record name | Gitogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neogitogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。